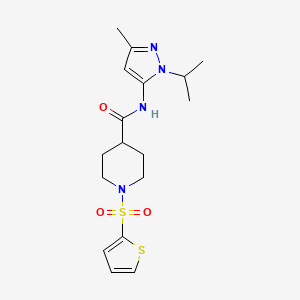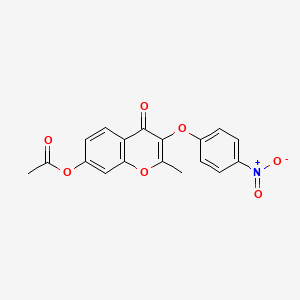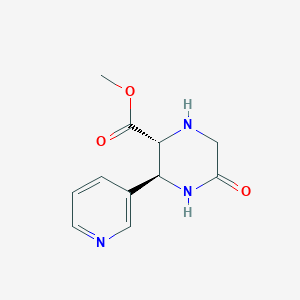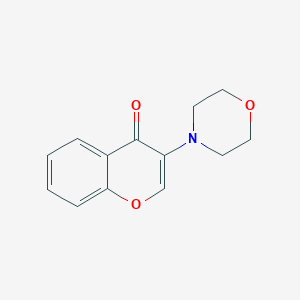
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide and similar compounds involves multiple steps, including the formation of the pyrazole ring and the subsequent introduction of the thiophene-sulfonyl group and piperidine carboxamide moiety. A notable example is the synthesis of related pyrazole derivatives, where compounds are developed through a series of reactions involving intermediate formations and coupling processes (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrazole core, a thiophene group, and a piperidine ring, each contributing to the molecule's chemical behavior and interaction capabilities. Molecular interaction studies, like those conducted on similar cannabinoid receptor antagonists, offer insights into the conformational preferences and binding interactions of these molecules, highlighting the importance of specific substituents for activity (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is influenced by its functional groups. For instance, the pyrazole ring can participate in various nucleophilic and electrophilic substitutions, depending on the reaction conditions. Similar compounds exhibit a range of reactivities, such as undergoing nucleophilic displacement or participating in cycloaddition reactions, which are crucial for further modifications and derivatization processes (Katoch-Rouse & Horti, 2003).
科学的研究の応用
Molecular Interaction Studies
Compounds structurally related to the query have been studied for their interactions with specific receptors. For example, research on cannabinoid receptor antagonists explores the molecular interactions of compounds with the CB1 cannabinoid receptor, providing insights into conformational analyses and structure-activity relationships (Shim et al., 2002). This research could offer a foundational understanding for further studies on related compounds.
Heterocyclic Synthesis
The role of thiophenyl components in heterocyclic synthesis has been documented, showcasing the synthesis of various derivatives through coupling and reactivity studies, which could be relevant for synthesizing or modifying compounds like the one (Mohareb et al., 2004).
Metabolic Studies
Metabolic pathways and profiles of diarylpyrazoles, a class to which the compound might be related, have been explored, including the identification of metabolic products through liver microsome incubations. Such studies are crucial for understanding the metabolic fate and potential therapeutic applications of novel compounds (Zhang et al., 2005).
Antimicrobial Activity
Research on thiophenyl pyrazoles and isoxazoles has revealed potential antimicrobial activities, suggesting that structural analogs could serve as leads for developing new antimicrobial agents. The synthesis methods and activity evaluations provide a guide for future drug discovery efforts (Sowmya et al., 2018).
Imaging Applications
Compounds containing piperidine and pyrazole structures have been investigated for their potential as imaging agents, particularly in positron emission tomography (PET) for identifying specific enzyme activity in neuroinflammation scenarios. This highlights the versatility of such compounds in both therapeutic and diagnostic fields (Wang et al., 2018).
特性
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-12(2)21-15(11-13(3)19-21)18-17(22)14-6-8-20(9-7-14)26(23,24)16-5-4-10-25-16/h4-5,10-12,14H,6-9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSSONZSTJXXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)



![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)
![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)
![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2495966.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)


